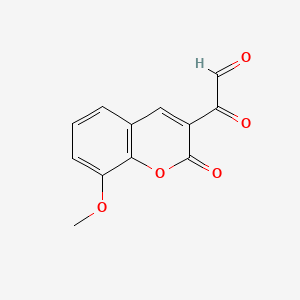
Coumarin, 3-glyoxyloyl-8-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin, 3-glyoxyloyl-8-methoxy- is a coumarin analogue for treatment of various diseases. Substituting new functional groups at different positions of coumarin nucleus may be useful in the development of novel compounds for the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
Antiparasitic Activity
Recent studies have indicated that coumarin derivatives exhibit significant leishmanicidal activity. For instance, a compound structurally related to coumarin, specifically 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one, demonstrated efficacy against Leishmania species in vitro and in vivo. The study reported a selectivity index of 65.43, indicating its potential as a therapeutic agent for leishmaniasis treatment, outperforming traditional drugs like amphotericin B .
Antioxidant Properties
Coumarins are known for their antioxidant properties, which can be beneficial in treating oxidative stress-related diseases. The mechanism involves the scavenging of reactive oxygen species and modulation of cellular responses to oxidative stress. This property is particularly relevant in developing treatments for conditions such as cancer and neurodegenerative diseases.
Antimicrobial Activity
Coumarins have shown promising antimicrobial properties against various pathogens. Research indicates that coumarin derivatives can inhibit bacterial growth and possess antifungal activity, making them suitable candidates for developing new antimicrobial agents.
Biodegradable Polymers
Coumarin derivatives are being explored as bioactive moieties in the development of biodegradable polymer conjugates. These materials can be utilized in biomedical applications such as drug delivery systems, coatings for medical devices, and scaffolds for tissue engineering . The incorporation of coumarin enhances the bioactivity and functionality of these polymers.
Photoluminescent Materials
Some coumarin derivatives exhibit photoluminescent properties, making them suitable for applications in optoelectronics and sensors. The ability to emit light upon excitation can be harnessed in developing light-emitting devices or fluorescent probes for biological imaging .
Case Studies
Eigenschaften
CAS-Nummer |
92024-91-4 |
|---|---|
Molekularformel |
C12H8O5 |
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
2-(8-methoxy-2-oxochromen-3-yl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C12H8O5/c1-16-10-4-2-3-7-5-8(9(14)6-13)12(15)17-11(7)10/h2-6H,1H3 |
InChI-Schlüssel |
QFOQBNJFBMEGBY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=O |
Kanonische SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=O |
Aussehen |
Solid powder |
Key on ui other cas no. |
92024-91-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Coumarin, 3-glyoxyloyl-8-methoxy-; 3-Glyoxyl-8-methoxycoumaric aldehyde; 3-Glyoxyloyl-8-methoxycoumarin; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















